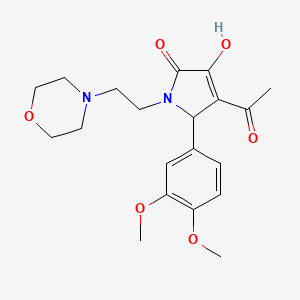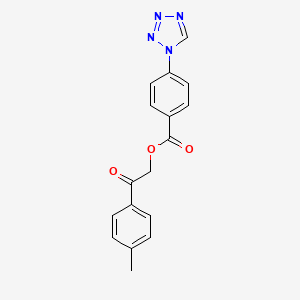
2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. A common synthetic route might include the nitration of a benzisothiazole precursor followed by hydrazination and benzylation under controlled conditions. Specific reagents and catalysts, such as nitric acid for nitration and hydrazine hydrate for hydrazination, are often used.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The hydrazino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amine derivative, while substitution reactions could produce various substituted benzisothiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE include other benzisothiazole derivatives with different substituents. Examples might include:
- 2-BENZYL-4-AMINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE
- 2-BENZYL-4-HYDRAZINO-6-CHLORO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE
Uniqueness
The uniqueness of 2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. These properties might include enhanced reactivity, specific biological activity, or unique physical characteristics.
Properties
Molecular Formula |
C14H12N4O4S |
|---|---|
Molecular Weight |
332.34 g/mol |
IUPAC Name |
2-benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H12N4O4S/c15-16-11-6-10(18(20)21)7-12-13(11)14(19)17(23(12)22)8-9-4-2-1-3-5-9/h1-7,16H,8,15H2 |
InChI Key |
SYQJHWKHJNZWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3S2=O)[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B11090735.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11090736.png)
![2-(5-bromo-2-methoxyphenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B11090740.png)
![2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11090750.png)
![N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11090755.png)
![N'-benzoyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B11090757.png)
![1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11090760.png)

![6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one](/img/structure/B11090789.png)

![2-chloro-5-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B11090809.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11090813.png)


